4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-8-6-11(14(12,13)7-8)9-3-2-4-10-5-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGKMWOTNYAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazolidine-2-thione with 3-piperidinol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Effects
- Piperidine vs. Aromatic Substituents : The piperidin-3-yl group in the target compound provides a basic nitrogen, enabling salt formation and hydrogen bonding with biological targets. In contrast, bromophenyl () or fluoropyridinyl () substituents prioritize aromatic interactions (e.g., π-π stacking) or metabolic stability .
Physicochemical and Stability Profiles
- Solubility: The hydrochloride salt of 2-[4-(1-aminoethyl)phenyl]-derivative () exhibits improved aqueous solubility (>10 mg/mL), whereas non-salt forms (e.g., target compound) may require formulation optimization .
- Stability : Fluorinated derivatives () resist oxidative metabolism due to C-F bond strength, while hydroxylated analogs () may undergo phase II conjugation .
Biological Activity
Overview
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (commonly referred to as MPD) is a heterocyclic compound that has garnered significant interest in various fields of research due to its potential biological activity. This compound features a thiazolidine ring fused with a piperidine moiety, which contributes to its unique chemical properties and biological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 218.32 g/mol
- CAS Number : 1511389-04-0
The biological activity of MPD is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways, particularly those involved in inflammation and metabolic regulation. Its potential mechanisms include:
- Enzyme Inhibition : MPD may inhibit enzymes that play critical roles in inflammatory pathways, thereby reducing inflammation and associated pain.
- Receptor Modulation : The compound could interact with receptors involved in cellular signaling, affecting processes such as insulin sensitivity and glucose metabolism.
Antimicrobial and Antifungal Properties
Research indicates that MPD exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.
Anti-inflammatory Effects
MPD has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease.
Antidiabetic Potential
Recent studies have explored the role of MPD as a potential therapeutic agent for diabetes management. Its ability to enhance insulin sensitivity and modulate glucose metabolism makes it a candidate for further investigation in diabetes-related research.
Case Studies and Research Findings
Several studies have highlighted the biological activity of MPD:
- Antimicrobial Activity : A study reported that MPD demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : In vitro studies indicated that MPD could reduce the production of inflammatory mediators in macrophages, suggesting a mechanism for its anti-inflammatory effects .
- Diabetes Research : In a recent study focusing on diabetes models, MPD improved insulin sensitivity in HepG2 cells by upregulating key signaling pathways involved in glucose uptake .
Data Table: Biological Activity Summary
Q & A
Q. Critical Factors :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/THF | Higher polarity improves solubility of intermediates. |
| Reaction Time | 12–24 hours | Prolonged time may increase side reactions. |
| Purification | Column chromatography or recrystallization | Essential for removing unreacted piperidine derivatives. |
How can the structure of 4-Methyl-2-(piperidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione be confirmed using spectroscopic methods?
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Piperidine protons (δ 1.2–1.8 ppm), methyl group (δ 2.5 ppm, singlet), and sulfone-adjacent protons (δ 3.0–3.5 ppm).
- ¹³C NMR : Sulfone carbons appear at ~100–110 ppm; piperidine carbons at 20–50 ppm.
- IR Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ confirm the sulfone group.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the calculated molecular weight (C₉H₁₆N₂O₂S: 240.3 g/mol) .
What computational approaches are recommended to predict the biological activity of 4-Methyl-2-(piperidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione?
Q. Advanced
- Molecular Docking : Simulate binding to targets like PPARγ or cyclooxygenase to predict anti-inflammatory or antidiabetic activity.
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time.
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) from analogs to correlate structure with activity .
Q. Example Workflow :
Generate 3D conformers of the compound.
Dock into the active site of a target protein (PDB: 5IM).
Validate predictions with in vitro assays.
How can researchers resolve discrepancies in reported biological activities of thiazolidine dione derivatives?
Advanced
Discrepancies often arise from:
- Purity : Use HPLC (≥95% purity) to rule out impurities.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural Variants : Compare activities of analogs (e.g., 4-methyl vs. 4-ethyl substitutions).
Case Study : A 2024 study found conflicting IC₅₀ values for a thiazolidine dione; re-evaluation under controlled conditions (pH 7.4, 37°C) resolved variability .
What are the key physicochemical properties of 4-Methyl-2-(piperidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione relevant to drug discovery?
Q. Basic
- logP : Predicted ~1.2 (moderate lipophilicity).
- Solubility : Poor aqueous solubility (≤0.1 mg/mL); may require co-solvents (e.g., DMSO).
- pKa : Piperidine nitrogen (pKa ~10.5) influences ionization in physiological conditions.
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions .
What strategies optimize the enantiomeric purity of 4-Methyl-2-(piperidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione during synthesis?
Q. Advanced
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids).
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) for resolution of racemic mixtures.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
What are the known biological targets of structurally related thiazolidine dione derivatives?
Q. Basic
- PPARγ : Modulates glucose metabolism (e.g., antidiabetic activity).
- Cyclooxygenase-2 (COX-2) : Anti-inflammatory effects.
- Bacterial Topoisomerases : Antimicrobial potential.
Example : 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 71703-12-3) inhibits COX-2 with IC₅₀ = 2.3 µM .
How does the presence of the piperidin-3-yl group influence the pharmacokinetic profile of thiazolidine dione derivatives?
Q. Advanced
- Solubility : The basic piperidine nitrogen enhances water solubility at gastric pH.
- Metabolism : Piperidine rings are prone to N-oxidation by CYP3A4, affecting half-life.
- Blood-Brain Barrier (BBB) : Moderate logP and hydrogen-bonding capacity may limit CNS penetration.
Q. Comparative Data :
| Derivative | logP | Half-life (h) | BBB Permeability |
|---|---|---|---|
| Piperidin-3-yl | 1.2 | 4.5 | Low |
| Cyclohexyl analog | 2.1 | 6.8 | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
